molecular formula C13H11N3O3 B14729797 3-Hydroxy-3-phenyl-1-p-carboxyphenyltriazene

3-Hydroxy-3-phenyl-1-p-carboxyphenyltriazene

Cat. No.: B14729797
M. Wt: 257.24 g/mol
InChI Key: XMZPSYILFHOFCY-NXVVXOECSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst, such as triethylamine, to facilitate the formation of the triazene linkage. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, which are crucial for optimizing yield and purity. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazene moiety to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require the use of catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts the normal functioning of bacterial cells, leading to their death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-3-Hydroxy-3-phenyltriaz-1-en-1-yl]benzoic acid is unique due to the presence of the hydroxyphenyltriazene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(Z)-[(4-carboxyphenyl)hydrazinylidene]-oxido-phenylazanium

InChI

InChI=1S/C13H11N3O3/c17-13(18)10-6-8-11(9-7-10)14-15-16(19)12-4-2-1-3-5-12/h1-9,14H,(H,17,18)/b16-15-

InChI Key

XMZPSYILFHOFCY-NXVVXOECSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)C(=O)O)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)C(=O)O)[O-]

Origin of Product

United States

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